3-Aminopropanethioamide hydrochloride
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Overview
Description
3-Aminopropanethioamide hydrochloride is a versatile small molecule scaffold with the molecular formula C3H9ClN2S and a molecular weight of 140.64 g/mol. It is a derivative of propanamide with an amino group and a thioamide group, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
This compound is a versatile small molecule scaffold , which suggests it could potentially interact with a variety of biological targets
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, leading to different biochemical changes. The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given its status as a versatile small molecule scaffold , it is plausible that it could influence multiple pathways
Result of Action
As a versatile small molecule scaffold , it could potentially exert a wide range of effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopropanethioamide hydrochloride can be synthesized through several methods, including the reaction of 3-aminopropanethiol with thionyl chloride to form the corresponding hydrochloride salt. The reaction typically involves refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropanethioamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides are common products.
Reduction: Amines or thioethers are typically formed.
Substitution: Alkylated derivatives of the compound are produced.
Scientific Research Applications
3-Aminopropanethioamide hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in biochemical assays, and a precursor for pharmaceutical compounds. Its applications span across chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Thioacetamide
Thiourea
3-Aminopropanethiol
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Properties
IUPAC Name |
3-aminopropanethioamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQICFYIDCSAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=S)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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